methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1207005-34-2
VCID: VC4362827
InChI: InChI=1S/C22H21N3O3S/c1-28-21(27)14-25-19(16-7-3-2-4-8-16)13-23-22(25)29-15-20(26)24-12-11-17-9-5-6-10-18(17)24/h2-10,13H,11-12,14-15H2,1H3
SMILES: COC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49

methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

CAS No.: 1207005-34-2

Cat. No.: VC4362827

Molecular Formula: C22H21N3O3S

Molecular Weight: 407.49

* For research use only. Not for human or veterinary use.

methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate - 1207005-34-2

Specification

CAS No. 1207005-34-2
Molecular Formula C22H21N3O3S
Molecular Weight 407.49
IUPAC Name methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Standard InChI InChI=1S/C22H21N3O3S/c1-28-21(27)14-25-19(16-7-3-2-4-8-16)13-23-22(25)29-15-20(26)24-12-11-17-9-5-6-10-18(17)24/h2-10,13H,11-12,14-15H2,1H3
Standard InChI Key ITMHRURNOUNVQQ-UHFFFAOYSA-N
SMILES COC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key structural motifs:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .

  • Thioether linkage: A sulfur atom bridging the imidazole and a 2-oxoethyl group .

  • Indoline moiety: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, substituted at position 1 with the 2-oxoethyl group.

The IUPAC name, methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate, reflects this connectivity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₂₁N₃O₃S
Molecular Weight407.49 g/mol
SMILES NotationCOC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4

The compound’s solubility and logP values remain uncharacterized, but its structural analogs, such as methyl 1H-imidazol-1-ylacetate (PubChem CID: 557332), exhibit moderate hydrophilicity due to ester and heterocyclic groups .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves multi-step organic reactions:

  • Indoline functionalization: Introduction of a 2-oxoethyl group via N-acylation using reagents like acetyl chloride or carbodiimide-based coupling agents.

  • Thioether formation: Reaction of the 2-oxoethyl-indoline intermediate with a mercapto-imidazole derivative under basic conditions .

  • Esterification: Methylation of the acetic acid moiety using methanol and acid catalysts.

A proposed reaction scheme is:

IndolineAcylation2-Oxoethyl-indolineThiol couplingThioether intermediateEsterificationFinal product\text{Indoline} \xrightarrow{\text{Acylation}} \text{2-Oxoethyl-indoline} \xrightarrow{\text{Thiol coupling}} \text{Thioether intermediate} \xrightarrow{\text{Esterification}} \text{Final product}

Stability and Reactivity

  • Oxidative sensitivity: The thioether (-S-) group is prone to oxidation, forming sulfoxides or sulfones under acidic or oxidative conditions.

  • pH-dependent hydrolysis: The ester group may hydrolyze in alkaline environments to yield the corresponding carboxylic acid .

  • Thermal stability: No decomposition data exists, but imidazole derivatives generally degrade above 200°C .

Hypothesized Biological Activity

Antimicrobial Activity

Imidazole derivatives are known for antimicrobial properties. For instance, 5-nitroimidazole analogs show activity against Candida albicans. While direct evidence is lacking, the phenyl-imidazole moiety in the target compound could disrupt microbial cell membranes or enzyme function .

Research Gaps and Future Directions

Despite structural promise, experimental data on this compound remain limited. Key areas for investigation include:

  • In vitro bioactivity assays: COX-II selectivity, antimicrobial screening, and cytotoxicity profiling.

  • Pharmacokinetic studies: Absorption, distribution, and metabolic stability using LC-MS methods.

  • Molecular docking: Simulation-based analysis of interactions with COX-II (PDB: 5KIR) or microbial targets .

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